molecular formula C8H16O2 B086261 4,4-Diethoxybut-1-ene CAS No. 10602-36-5

4,4-Diethoxybut-1-ene

Cat. No. B086261
Key on ui cas rn: 10602-36-5
M. Wt: 144.21 g/mol
InChI Key: PRCYIYOCMALJCX-UHFFFAOYSA-N
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Patent
US07378520B2

Procedure details

5-Allyldipyrromethane (24). Following a standard procedure,40,41 a solution of 3-butenal diethylacetal (4.00 g, 27.7 mmol) in pyrrole (194 mL, 2.77 mol) at room temperature under argon was treated with TFA (467 μL, 2.77 mmol) for 10 min. TEA (221 μL, 2.77 mmol) was added. The mixture was concentrated under high vacuum. The residue was chromatographed [silica, hexanes/ethyl acetate (4:1)] to afford a pale orange oil (1.85 g, 36%): 1H NMR δ 2.86 (t, J=8.0 Hz, 2H), 4.11 (t, J=8.0 Hz, 1H), 5.02-5.12 (m, 2H), 5.83 (m, 1H), 6.08 (s, 2H), 6.15 (m, 2H), 6.65 (m, 2H), 7.83 (br s, 2H); 13C NMR δ 37.3, 38.7, 105.6, 107.6, 116.3, 117.1, 132.8, 136.2; FABMS obsd 187.1230, calcd 187.1235 [(M+H)+], (M=C12H14N2).
[Compound]
Name
( 24 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
194 mL
Type
reactant
Reaction Step Three
Name
Quantity
467 μL
Type
reactant
Reaction Step Four
[Compound]
Name
TEA
Quantity
221 μL
Type
reactant
Reaction Step Five
Name
Yield
36%

Identifiers

REACTION_CXSMILES
C(O[CH:4]([O:8]CC)[CH2:5][CH:6]=[CH2:7])C.N1[CH:15]=[CH:14][CH:13]=[CH:12]1.[C:16](O)([C:18](F)(F)F)=O>>[CH2:14]([C:15]1[CH:7]=[CH:6][C:5]([CH:4]=[O:8])=[CH:18][CH:16]=1)[CH:13]=[CH2:12]

Inputs

Step One
Name
( 24 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
4 g
Type
reactant
Smiles
C(C)OC(CC=C)OCC
Step Three
Name
Quantity
194 mL
Type
reactant
Smiles
N1C=CC=C1
Step Four
Name
Quantity
467 μL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Step Five
Name
TEA
Quantity
221 μL
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at room temperature
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated under high vacuum
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed [silica, hexanes/ethyl acetate (4:1)]

Outcomes

Product
Name
Type
product
Smiles
C(C=C)C1=CC=C(C=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.85 g
YIELD: PERCENTYIELD 36%
YIELD: CALCULATEDPERCENTYIELD 456.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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